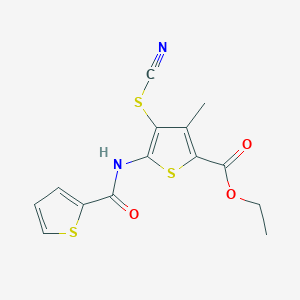
Ethyl 3-methyl-4-thiocyanato-5-(thiophene-2-carboxamido)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-methyl-4-thiocyanato-5-(thiophene-2-carboxamido)thiophene-2-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and industrial processes
准备方法
The synthesis of Ethyl 3-methyl-4-thiocyanato-5-(thiophene-2-carboxamido)thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core. One common synthetic route includes the following steps:
Formation of the Thiophene Core: : The thiophene ring is constructed using methods such as the Gewald synthesis, which involves the reaction of ketones with elemental sulfur and ammonium acetate.
Introduction of the Methyl Group: : The methyl group at the 3-position is introduced through a Friedel-Crafts alkylation reaction.
Attachment of the Thiocyanato Group: : The thiocyanato group at the 4-position is introduced using reagents like thiocyanogen or potassium thiocyanate under specific reaction conditions.
Introduction of the Carboxamido Group: : The carboxamido group at the 5-position is introduced through a reaction with thiophene-2-carboxylic acid and an appropriate coupling agent.
Esterification: : Finally, the esterification step is performed to introduce the ethyl ester group at the 2-position using ethanol and an acid catalyst.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
化学反应分析
Ethyl 3-methyl-4-thiocyanato-5-(thiophene-2-carboxamido)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the thiocyanato group.
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, where the thiocyanato group can be replaced by other nucleophiles under specific conditions.
Coupling Reactions: : It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include various acids, bases, oxidizing agents, and transition metal catalysts. Major products formed from these reactions include sulfoxides, sulfones, reduced thiocyanates, and biaryl compounds.
科学研究应用
This compound has a wide range of applications in scientific research, including:
Medicinal Chemistry: : It serves as a building block for the synthesis of various pharmaceuticals, particularly those targeting diseases such as cancer, inflammation, and bacterial infections.
Material Science: : Its unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biology: : It can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: : It finds applications in the development of new chemical processes and products, including dyes, pigments, and agrochemicals.
作用机制
The mechanism by which Ethyl 3-methyl-4-thiocyanato-5-(thiophene-2-carboxamido)thiophene-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved can vary widely based on the specific biological system and the desired outcome.
相似化合物的比较
Ethyl 3-methyl-4-thiocyanato-5-(thiophene-2-carboxamido)thiophene-2-carboxylate is unique due to its specific structural features and functional groups. Similar compounds include other thiophene derivatives such as:
Ethyl 3-methylthiophene-2-carboxylate
Ethyl 4-thiocyanatethiophene-2-carboxylate
Ethyl 5-(thiophene-2-carboxamido)thiophene-2-carboxylate
These compounds share the thiophene core but differ in the presence and position of functional groups, leading to variations in their chemical properties and applications.
属性
IUPAC Name |
ethyl 3-methyl-4-thiocyanato-5-(thiophene-2-carbonylamino)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S3/c1-3-19-14(18)11-8(2)10(21-7-15)13(22-11)16-12(17)9-5-4-6-20-9/h4-6H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAFEMZREVMSSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CS2)SC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














